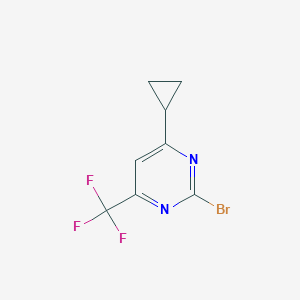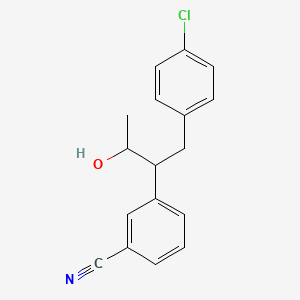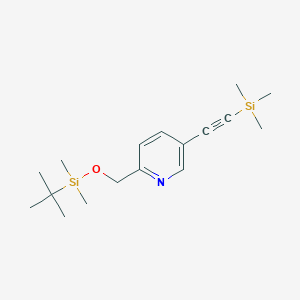
2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a bromine atom at the second position and a 3,3-difluoroazetidin-1-ylmethyl group at the fifth position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the 3,3-difluoroazetidin-1-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of piperidine derivatives.
科学的研究の応用
2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and difluoroazetidinyl groups can influence its binding affinity and specificity towards these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-iodophenol
- 2-Bromo-5-(trifluoromethyl)phenyl
- 2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile
Uniqueness
2-Bromo-5-(3,3-difluoroazetidin-1-ylmethyl)-pyridine is unique due to the presence of both bromine and 3,3-difluoroazetidinyl groups, which can impart distinct chemical and biological properties
特性
分子式 |
C9H9BrF2N2 |
|---|---|
分子量 |
263.08 g/mol |
IUPAC名 |
2-bromo-5-[(3,3-difluoroazetidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C9H9BrF2N2/c10-8-2-1-7(3-13-8)4-14-5-9(11,12)6-14/h1-3H,4-6H2 |
InChIキー |
HPLOGHWUMJHMNN-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CC2=CN=C(C=C2)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


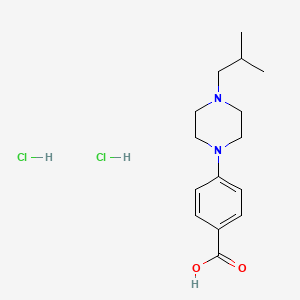
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
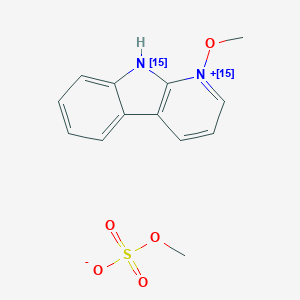
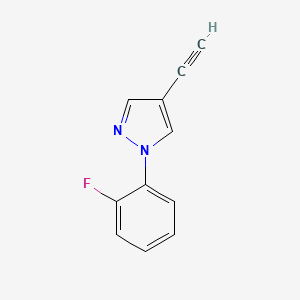
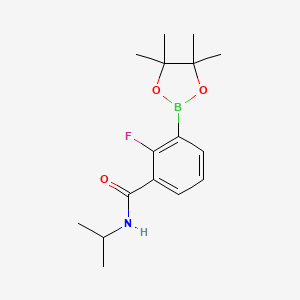


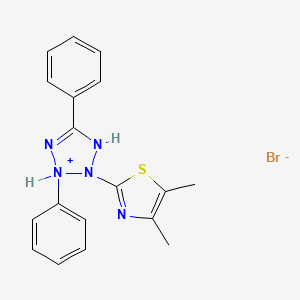

![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)
![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
